molecular formula C12H17N3O8S3 B11495309 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

Cat. No.: B11495309
M. Wt: 427.5 g/mol
InChI Key: AFBCJKHNCHHRCU-UHFFFAOYSA-N
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Description

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a nitro group, and a bis(methylsulfonyl)amino group attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, including the introduction of the cyclopropyl group, the nitro group, and the bis(methylsulfonyl)amino group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bis(methylsulfonyl)amino group can be modified through reduction reactions.

    Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-[bis(methylsulfonyl)amino]-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride
  • 3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications .

Properties

Molecular Formula

C12H17N3O8S3

Molecular Weight

427.5 g/mol

IUPAC Name

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O8S3/c1-8-11(14(16)17)6-10(26(22,23)13-9-4-5-9)7-12(8)15(24(2,18)19)25(3,20)21/h6-7,9,13H,4-5H2,1-3H3

InChI Key

AFBCJKHNCHHRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)N(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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